3-Chloro-1-propanethiol

Catalog No.
S1512781
CAS No.
17481-19-5
M.F
C3H7ClS
M. Wt
110.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-1-propanethiol

Generic alkylthiol SAMs lack post-functionalization, while bromo analogs suffer from premature hydrolysis and cyclization, undermining manufacturing reproducibility. 3-Chloro-1-propanethiol solves this by offering a robust thiol anchor and a stable, substitution-ready chloride. Key outcomes:

  • Forms dense, electrochemically stable SAMs on Au, Pt, Cu, enabling covalent tethering of enzymes/redox probes via SN2 displacement.
  • Stable Cl terminus avoids degradation; delivers >95% yield in orthogonal thiol-ene reactions for PEDOT derivative libraries.
  • Reduces inter-particle spacing in AgBiS2 nanocrystal inks, enhancing charge carrier mobility over bulky aromatic thiols.

High purity (≥98%) and ambient liquid processability ensure reliable supply for spin-coating, vapor deposition, and solution-phase synthesis.

CAS Number

17481-19-5

Product Name

3-Chloro-1-propanethiol

IUPAC Name

3-chloropropane-1-thiol

Molecular Formula

C3H7ClS

Molecular Weight

110.61 g/mol

InChI

InChI=1S/C3H7ClS/c4-2-1-3-5/h5H,1-3H2

InChI Key

TZCFWOHAWRIQGF-UHFFFAOYSA-N

SMILES

C(CS)CCl

Canonical SMILES

C(CS)CCl

The exact mass of the compound 3-Chloro-1-propanethiol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 64636. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

3-Chloropropane-1-thiol, 1-Chloro-3-mercaptopropane, 3-Chloropropyl mercaptan, 3-Chloropropanethiol, 3-Chloro-1-propanethiol

Purity

≥98%

Package Size

5 g, 5 ml

3-Chloro-1-propanethiol (CAS 17481-19-5) is a high-purity (≥98%), short-chain bifunctional organosulfur compound characterized by a metal-binding thiol group and a substitution-ready primary alkyl chloride. With a boiling point of 145.5 °C and a density of 1.136 g/mL, it is a liquid at room temperature, making it highly processable for spin-coating, vapor deposition, and solution-phase synthesis. In industrial and advanced laboratory procurement, it is primarily sourced as a surface-anchoring ligand for self-assembled monolayers (SAMs), a precursor for orthogonal polymer functionalization, and a surface-passivating agent in nanocrystal ink formulations. Its primary value proposition lies in its ability to form robust metal-thiolate bonds while leaving a stable, reactive chloride terminus for subsequent nucleophilic displacement (e.g., azide or amine coupling) without requiring complex protection-deprotection workflows.

Research Fit

Bifunctional chloro-thiol building block for SN2 nucleophilic substitution and surface anchoring
Supports sequential orthogonal functionalization via distinct thiol and chloroalkyl handles
Selection context: purity verification and thiol stability assessment recommended before use

Procuring generic alkyl thiols (e.g., 1-propanethiol) or alternative halides (e.g., 3-bromo-1-propanethiol) introduces severe functional and stability trade-offs. 1-Propanethiol forms identical short-chain SAMs but terminates in an inert methyl group, completely eliminating the possibility of post-assembly surface functionalization [1]. Conversely, while 3-bromo-1-propanethiol offers a more reactive leaving group, the increased lability of the carbon-bromine bond makes the molecule prone to premature hydrolysis, spontaneous cyclization (forming volatile thietanes), and reduced shelf life, complicating reproducible manufacturing. Furthermore, substituting with long-chain analogs like 11-chloro-1-undecanethiol drastically increases the insulating properties of the resulting monolayer—often reducing electron tunneling currents by orders of magnitude—which is detrimental for applications in molecular electronics, conductive nanocrystal inks, and electrochemical sensors.

Substitution Risk

Target reagent
Bifunctional chloro-thiol enables two-step reactivity: thiol chemisorption and chloroalkyl orthogonal coupling
Generic alkylthiol (e.g., 1-propanethiol)
Lacks second reactive handle, limiting surface functionalization and sequential synthetic sequences
Target reagent
Chloroalkyl terminus modulates surface hydrophobicity and electronic environment in SAMs and passivation layers
Hydroxyl-terminated thiol (e.g., 3-mercaptopropanol)
Hydroxyl group produces markedly different wettability and reactivity; may not transfer interfacial properties

Nanocrystal Ink Passivation and Inter-Particle Spacing Reduction

In the formulation of AgBiS2 nanocrystal inks for photovoltaics, the choice of capping ligand directly dictates film conductivity and device efficiency. When 3-chloro-1-propanethiol (CPT) is utilized to replace bulky chlorobenzenethiol (CBT) ligands, the short-chain nature of CPT reduces the inter-nanocrystal distance significantly. Quantitative grazing-incidence small-angle X-ray scattering (GISAXS) demonstrates that CPT substitution reduces inter-NC spacing from 5.71 nm (with CBT) to 5.02 nm [1]. Furthermore, thermal annealing triggers the release of chloride ions from the CPT terminus, providing direct surface passivation. This dual structural and chemical advantage directly increases the power conversion efficiency (PCE) of the resulting solar cells from 8.91% to 9.82%, while maintaining >90% of initial PCE after 3 months under ambient conditions.

Evidence DimensionInter-nanocrystal spacing and Power Conversion Efficiency (PCE)
Target Compound Data5.02 nm spacing; 9.82% PCE
Comparator Or BaselineChlorobenzenethiol (CBT) ligand (5.71 nm spacing; 8.91% PCE)
Quantified Difference0.69 nm reduction in spacing; 0.91% absolute increase in PCE
ConditionsAgBiS2 nanocrystal film formation and thermal annealing

For optoelectronic material procurement, selecting this specific short-chain chloro-thiol directly enhances charge carrier mobility and device longevity compared to standard bulky aromatic ligands.

Surface hydrophobicity
Head-to-head
WCA 98.0° vs 89.6° (2‑mercaptoethanol); Δ +8.4°
Reported higher contact angle supports hydrophobic coating research
Thiol-ene with HPB6; measured in degrees

High-Yield Orthogonal Functionalization via Thiol-Ene Click Chemistry

3-Chloro-1-propanethiol is highly effective for post-polymerization modification and monomer functionalization due to its orthogonal reactivity profile. In the synthesis of functionalized poly(3,4-ethylenedioxythiophene) (PEDOT) derivatives, reacting the exomethylene monomer (EDOT-EM) with 3-chloro-1-propanethiol via thiol-ene click chemistry proceeds with quantitative conversion and >95% isolation yield at room temperature [1]. Compared to using 3-mercaptopropionic acid, which introduces a highly polar, pH-sensitive carboxylic acid group that can interfere with subsequent electropolymerization or require protection, the primary chloride of 3-chloro-1-propanethiol remains completely inert during the thiol-ene addition. This leaves a stable electrophilic site for downstream functionalization (e.g., azide substitution) without side reactions.

Evidence DimensionFunctionalization yield and terminal group orthogonality
Target Compound Data>95% yield with stable, neutral -Cl terminus
Comparator Or Baseline3-Mercaptopropionic acid (introduces pH-sensitive -COOH, prone to hydrogen bonding/cross-reactivity)
Quantified DifferenceEliminates the need for protecting group chemistry while maintaining >95% coupling efficiency
ConditionsRoom temperature base-catalyzed thiol-ene addition to EDOT-EM

Enables scalable, protection-free synthesis of functionalized conductive polymers, significantly reducing reagent costs and synthetic steps for chemical manufacturers.

QD solar cell efficiency
Head-to-head
PCE increase: 94%; EQE increase: 74%
Supports quantum dot passivation optimization
PbS QD hybrid passivation; device characterization

Electrochemical Stability Window for Self-Assembled Monolayers (SAMs)

When constructing functionalized electrodes, the SAM must withstand operational voltage windows without desorbing. Voltammetric profiling of 3-chloro-1-propanethiol on gold (Au), platinum (Pt), and copper (Cu) surfaces confirms that the addition of the terminal chloride does not compromise the robust metal-thiolate anchor compared to unfunctionalized baselines. Like 1-propanethiol, 3-chloro-1-propanethiol exhibits stable reductive desorption profiles in 0.1 M KOH, with stability following the trend Au < Pt < Cu [1]. However, unlike 1-propanethiol, which yields an electrochemically dead surface, 3-chloro-1-propanethiol provides a precisely defined reactive monolayer capable of tethering redox-active molecules or biomolecules via SN2 displacement, all while maintaining the exact baseline electrochemical stability window required for sensor operation.

Evidence DimensionMonolayer electrochemical stability and surface reactivity
Target Compound DataStable reductive desorption profile with reactive -Cl terminus
Comparator Or Baseline1-Propanethiol (Stable profile but inert -CH3 terminus)
Quantified Difference100% retention of surface reactivity (SN2 capable) with zero loss in baseline electrochemical stability
ConditionsCyclic voltammetry (100 mV/s) in 0.1 M KOH on Au, Pt, and Cu electrodes

Proves to sensor developers that they can procure a reactive bifunctional linker without sacrificing the electrochemical durability of the underlying metal-SAM interface.

One‑pot thiazinone synthesis
Cross‑study comparable
Good yields with diverse amines; broad substrate scope
Enables privileged heterocycle access via bifunctional mechanism
Room‑temperature one‑pot protocol; requires chloro‑thiol
Catalytic TOF
Data to verify
TOF 1800–2200 h⁻¹
Reported high turnover context; requires independent validation
Hybrid monolithic catalyst; source data unavailable

High-Mobility Nanocrystal Inks for Photovoltaics

Directly leveraging its ability to reduce inter-particle spacing and provide chloride-based surface passivation, 3-chloro-1-propanethiol is highly suited for formulating AgBiS2 and similar chalcogenide nanocrystal inks, outperforming bulky aromatic thiols in charge carrier mobility [1].

Precursor for Click-Chemistry Functionalized Conductive Polymers

Based on its >95% yield in orthogonal thiol-ene reactions, it is highly effective for modifying EDOT monomers. The stable chloride terminus allows manufacturers to build libraries of PEDOT derivatives without complex protection schemes[2].

Reactive Self-Assembled Monolayers for Biosensors

Utilizing its validated electrochemical stability on Au, Pt, and Cu, this compound is effective for fabricating sensor electrodes. It provides a stable foundation while the terminal chloride acts as an anchor point for tethering enzymes or redox probes via straightforward nucleophilic substitution [3].

Application Fit

Application
Selection Property
Validation Focus
Hydrophobic coatings via thiol-ene click chemistry
Chloroalkyl-terminated surface hydrophobicity
Surface wettability characterization under reaction conditions
Infrared quantum dot solar cell passivation
Hybrid passivation ligand compatibility
Device efficiency and EQE performance evaluation
Synthesis of 1,3‑thiazin‑2‑one heterocycles
Bifunctional chloro‑thiol cyclization reactivity
One‑pot reaction efficiency with amine scope
Monolithic cross‑coupling catalyst preparation
Chloroalkyl spacer for active site dispersion
Turnover frequency and catalytic stability assessment

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

17481-19-5

Wikipedia

3-Chloropropanethiol

Explore Compound Types